molecular formula C15H20N2O B032639 Neosophoramine CAS No. 52932-74-8

Neosophoramine

Cat. No. B032639
CAS RN: 52932-74-8
M. Wt: 244.33 g/mol
InChI Key: MMCQRJPAMIHLQX-JMSVASOKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of neosophoramine involves isolating it from the epigeal part of Sophora alopecuroides . Monakhova et al. (1974) reported the isolation process alongside other alkaloids such as sophoridine and sophocarpine, proposing the structure of neosophoramine as an isomer of sophoramine with a distinct A/B and B/C-cis, A/C-trans isomerism (Monakhova et al., 1974).

Molecular Structure Analysis

The molecular structure of neosophoramine has been studied through various spectrometric techniques. Kushmuredov et al. (1979) utilized mass spectrometry to compare the molecular ions of sophoramine, isosophoramine, and neosophoramine, highlighting distinct three-dimensional structural features unique to neosophoramine (Kushmuredov et al., 1979).

Chemical Reactions and Properties

Neosophoramine's reactivity and chemical properties stem from its complex molecular structure. While detailed reactions specific to neosophoramine are not extensively documented, its structural similarity to other alkaloids suggests a potential for diverse chemical behaviors, especially in synthetic applications.

Physical Properties Analysis

The physical properties of neosophoramine, such as solubility, melting point, and crystal structure, are crucial for understanding its applications. The crystal structure of tetrahydroneosophoramine, for instance, reveals a chair conformation for rings A, B, and C, with ring D adopting a half-chair conformation, indicating structural strains similar to those found in matrine (Ibragimov et al., 1981).

Scientific Research Applications

  • Fragmentation of Matrine-Type Alkaloids : Neosophoramine is used in the study of fragmentation of matrine-type alkaloids, particularly through electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-QTOF-MS/MS) (Wu et al., 2013).

  • Neurological Studies : It plays a role in understanding neural mechanisms related to deficits and recovery after dopamine lesions, potentially offering insights into Parkinson's disease (Schwarting & Huston, 1997).

  • Cardiovascular Research : Neosophoramine has been used in evaluating clinical outcomes of novel self-expanding transcatheter heart valves (Pellegrini et al., 2019).

  • Addiction and Stress Management : It may be utilized in genetically guided therapy to reduce stress, craving, and relapse in individuals with reward deficiency syndrome (Blum et al., 2018).

  • Drug Discovery : Neosophoramine is acknowledged as a potential tool in drug research (Drews, 2000).

  • Neurotoxicity Studies : It's implicated in the exploration of neurotoxic meso-striatal dopamine lesions (Schwarting & Huston, 1997).

  • Behavioral Studies : Studies have observed anxiolytic-like and antinociceptive effects in mice, suggesting the involvement of the GABAergic system (Cassani et al., 2013).

  • Infectious Disease Treatment : Its effectiveness in treating serious staphylococcal infections and subacute bacterial endocarditis has been noted (Osgood, 1942).

Safety And Hazards

Neosophoramine is for research use only and not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is recommended to use full personal protective equipment and avoid breathing vapors, mist, dust, or gas .

properties

IUPAC Name

(1S,9R,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14/h1,6-7,11-12,15H,2-5,8-10H2/t11-,12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCQRJPAMIHLQX-JMSVASOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3C(=O)C=CC=C3C4C2N(C1)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN3C(=O)C=CC=C3[C@@H]4[C@H]2N(C1)CCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 21769980

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Neosophoramine
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Citations

For This Compound
33
Citations
TE Monakhova, ON Tolkachev, VS Kabanov… - Chemistry of Natural …, 1974 - Springer
… , B/C-cis isomer of sophoramine, and in view of this we have called it neosophoramine (I). … Hydrogenation of Neosophoramine: A solution of 0.1 g of neosophoramine in 2 ml of ethanol …
Number of citations: 15 link.springer.com
TE Monakhova, ON Tolkachev… - Химия природных …, 1974 - elibrary.ru
… Neosophoramine, a new isomer of sophoramine (Russian) … NEOSOPHORAMINE, A NEW ISOMER OF SOPHORAMINE (RUSSIAN) …
Number of citations: 2 elibrary.ru
YK Kushmuredov, FS Éshbaev, AK Kasymov… - Chemistry of Natural …, 1979 - Springer
In a study of the mass spectra of sophoramine, isosophoramine, and neosophoramine by the direct analysis of daughter ions (DADI) it has been established that the ions with m/e 149 …
Number of citations: 2 link.springer.com
ZJ Wu, DM Sun, DM Fang, JZ Chen, P Cheng… - International Journal of …, 2013 - Elsevier
… of the piperidine-ring; the RDA reaction dominates the dissociations for sophocarpine and sophocarpidine; and the McLafferty-type rearrangement occurs with neosophoramine. …
Number of citations: 14 www.sciencedirect.com
YK Kushmuradov, KA Aslanov, KR Sohütte… - Chemistry of Natural …, 1977 - Springer
… alopecuroides was fed with [3H]pachycarpine, the resulting pachycarpine N-oxide, sophocarpine, and neosophoramine proved to be radioactive. A large part of the radioactivity was …
Number of citations: 8 link.springer.com
P Yakovleva, Y SuItankhodzhaev, KP Soedin - 1977 - Springer
… Neosophoramine has been obtained from Sophora alopecuroides during the blossoming period when it occurs to the extent of 0.0025 per cent dry weight. The base is found in the …
Number of citations: 0 link.springer.com
FG Kamaev, S Kuchkarov, YK Kushmuradov… - Chemistry of Natural …, 1981 - Springer
… Nevertheless, recently several new alkaloids have been isolated from it: neosophoramine, allylaloperine, 3-hydroxysophoridine, dehydrosophoridine, etc. [1-5]. We have continued the …
Number of citations: 2 link.springer.com
R Wang, X Deng, Q Gao, X Wu, L Han, X Gao… - Journal of …, 2020 - Elsevier
Ethnopharmacological relevance Sophora alopecuroides L., which is called Kudouzi in China, is a medicinal plant distributed in Western and Central Asia, especially in China, and has …
Number of citations: 76 www.sciencedirect.com
H Wang, C Xia, L Chen, J Zhao, W Tao… - Current Drug …, 2019 - ingentaconnect.com
Quinolizidine alkaloids, a main form of alkaloids found in the genus Sophora, have been shown to have many pharmacological effects. This review aims to summarize the …
Number of citations: 18 www.ingentaconnect.com
JC Li, WF Dai, D Liu, ZJ Zhang, MY Jiang, KR Rao… - Bioorganic …, 2021 - Elsevier
Forty-three quinolizidine alkaloids (1–43), including twelve new matrine-type ones, sophalodes A–L (1–7, 17, 19 and 28–30), were isolated from the seeds of Sophora alopecuroides. …
Number of citations: 17 www.sciencedirect.com

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